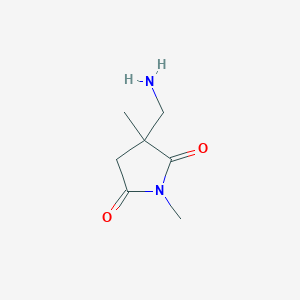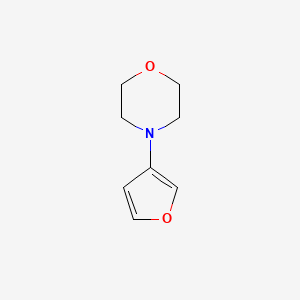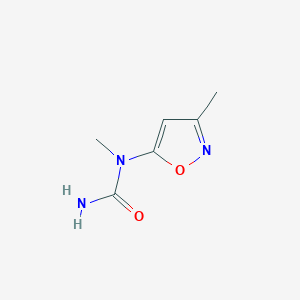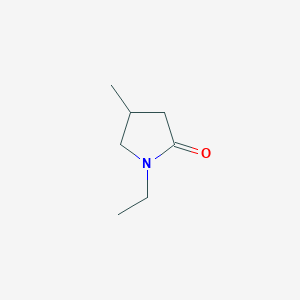![molecular formula C42H28NO2P B12872333 (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of carbazole, dibenzofuran, and diphenylphosphine oxide moieties, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a reaction between carbazole and a suitable halogenated benzene compound under basic conditions.
Coupling with Dibenzofuran: The carbazole derivative is then coupled with dibenzofuran using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires the use of a palladium catalyst, a base, and a suitable solvent such as toluene or DMF.
Introduction of Diphenylphosphine Oxide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of (8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide: can be compared with other similar compounds, such as:
(4-(9H-Carbazol-9-yl)phenyl)diphenylphosphine oxide: Lacks the dibenzofuran moiety, resulting in different chemical and physical properties.
(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)triphenylphosphine oxide: Contains a triphenylphosphine oxide group instead of diphenylphosphine oxide, leading to variations in reactivity and applications.
The uniqueness of This compound
属性
分子式 |
C42H28NO2P |
|---|---|
分子量 |
609.6 g/mol |
IUPAC 名称 |
9-[4-(6-diphenylphosphoryldibenzofuran-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C42H28NO2P/c44-46(32-12-3-1-4-13-32,33-14-5-2-6-15-33)41-21-11-18-36-37-28-30(24-27-40(37)45-42(36)41)29-22-25-31(26-23-29)43-38-19-9-7-16-34(38)35-17-8-10-20-39(35)43/h1-28H |
InChI 键 |
URJAJKBUFMQTIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12872271.png)
![Methyl 2-((4S,5R,6S)-5,6-dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl)acetate](/img/structure/B12872274.png)
![2-Bromo-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12872285.png)


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)



![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)
![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)


